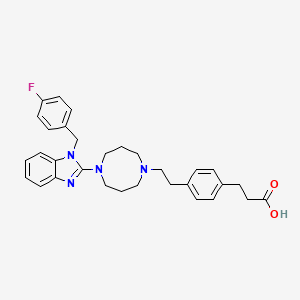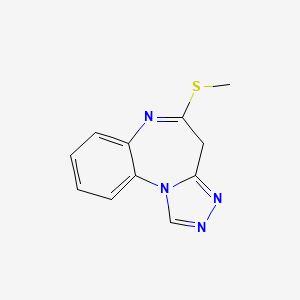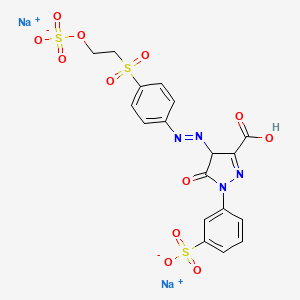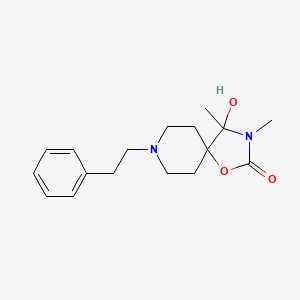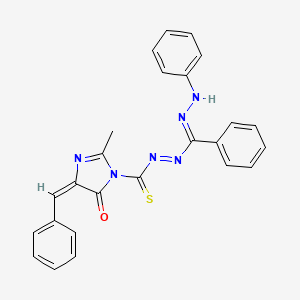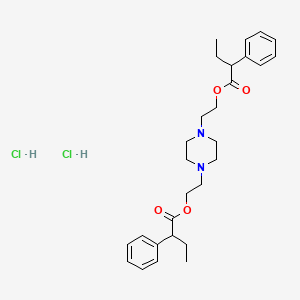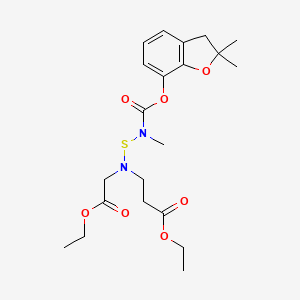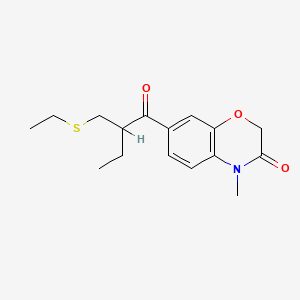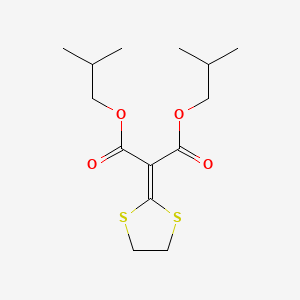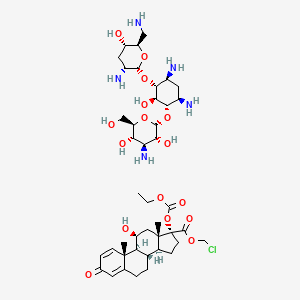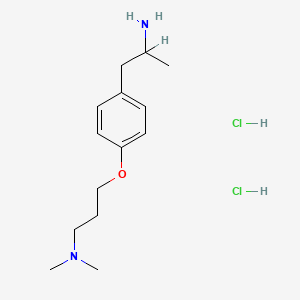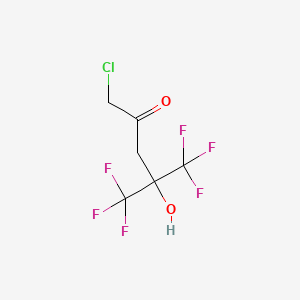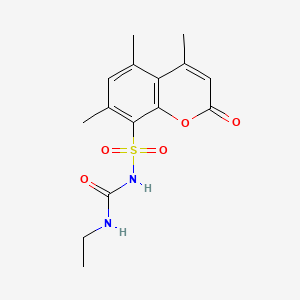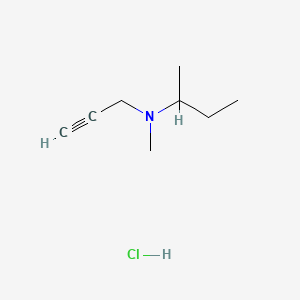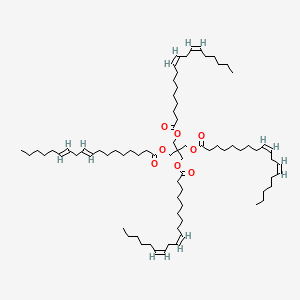
(9Z,12Z)-2,2-Bis(((1-oxooctadeca-9,12-dienyl)oxy)methyl)propane-1,3-diyl bis((9Z,12Z)-octadeca-9,12-dienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate is a complex organic compound with the molecular formula C77H132O8 . This compound is characterized by its multiple ester linkages and long-chain unsaturated fatty acids, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate typically involves esterification reactions. The starting materials include octadeca-9,12-dienoic acid and a polyol such as 2,2-bis(hydroxymethyl)propane-1,3-diol. The reaction is catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
[3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated esters, and substituted esters .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model substrate for studying esterification and transesterification reactions. It also serves as a precursor for synthesizing complex lipids and polymers .
Biology
In biological research, [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate is used to study lipid metabolism and enzyme-substrate interactions. Its long-chain unsaturated fatty acids are of particular interest in understanding cell membrane dynamics .
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anti-cancer properties. Its ability to modulate lipid signaling pathways makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of biodegradable polymers and surfactants. Its unique structure imparts desirable properties such as flexibility and hydrophobicity to the final products .
Mechanism of Action
The mechanism of action of [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate involves its interaction with lipid membranes and enzymes. The compound’s long-chain unsaturated fatty acids can integrate into cell membranes, altering their fluidity and permeability. This integration can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Octadeca-9,12-dienoic acid: A simpler fatty acid with similar unsaturation.
2,2-bis(hydroxymethyl)propane-1,3-diol: A polyol used in the synthesis of various esters.
Glycerol trioleate: A triglyceride with similar ester linkages but different fatty acid composition.
Uniqueness
What sets [3-octadeca-9,12-dienoyloxy-2,2-bis(octadeca-9,12-dienoyloxymethyl)propyl] octadeca-9,12-dienoate apart is its complex structure, which combines multiple ester linkages and long-chain unsaturated fatty acids. This unique combination imparts distinct physical and chemical properties, making it valuable in diverse research and industrial applications .
Properties
CAS No. |
58552-97-9 |
|---|---|
Molecular Formula |
C77H132O8 |
Molecular Weight |
1185.9 g/mol |
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]oxymethyl]-2-[[(9E,12E)-octadeca-9,12-dienoyl]oxymethyl]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C77H132O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h21-28,33-40H,5-20,29-32,41-72H2,1-4H3/b25-21-,26-22-,27-23-,28-24+,37-33-,38-34-,39-35-,40-36+ |
InChI Key |
FEAPLHZEJWLJRC-HOMBQJOVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


